![molecular formula C15H24O8 B14319199 Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate CAS No. 105644-02-8](/img/structure/B14319199.png)
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate is an organic compound with a complex structure It is characterized by the presence of multiple hydroxyl groups and prop-2-en-1-yl (allyl) groups attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate typically involves the reaction of propanedioic acid (malonic acid) with 2-hydroxy-3-[(prop-2-en-1-yl)oxy]propanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted allyl derivatives.
Aplicaciones Científicas De Investigación
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate involves its interaction with molecular targets through its hydroxyl and allyl groups. These functional groups can participate in hydrogen bonding, covalent bonding, and other interactions with enzymes, receptors, and other biomolecules. The pathways involved may include metabolic processes where the compound is metabolized to active intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate: Characterized by its unique combination of hydroxyl and allyl groups.
Glycerol 1,3-diglycerolate diacrylate: Similar structure but with acrylate groups instead of allyl groups.
2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl prop-2-enoate: Contains a single propanedioate unit with similar functional groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and allyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various fields make it a compound of significant interest.
Propiedades
Número CAS |
105644-02-8 |
|---|---|
Fórmula molecular |
C15H24O8 |
Peso molecular |
332.35 g/mol |
Nombre IUPAC |
bis(2-hydroxy-3-prop-2-enoxypropyl) propanedioate |
InChI |
InChI=1S/C15H24O8/c1-3-5-20-8-12(16)10-22-14(18)7-15(19)23-11-13(17)9-21-6-4-2/h3-4,12-13,16-17H,1-2,5-11H2 |
Clave InChI |
ZOEAEGVQIQSRGK-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(COC(=O)CC(=O)OCC(COCC=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



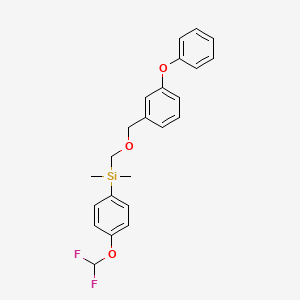
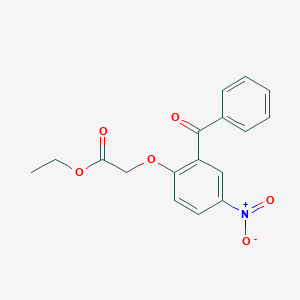
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
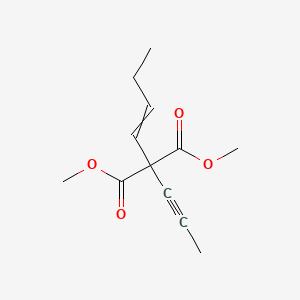

![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
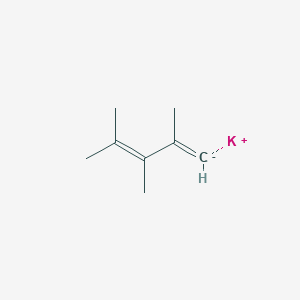
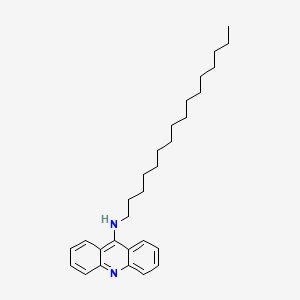
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
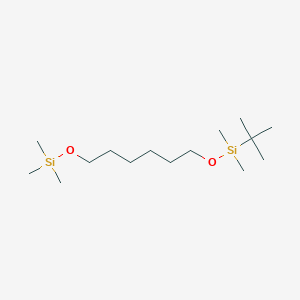
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
